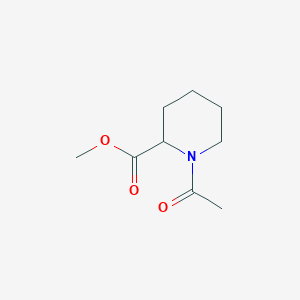

methyl 1-acetylpiperidine-2-carboxylate

Description

Properties

IUPAC Name |

methyl 1-acetylpiperidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-7(11)10-6-4-3-5-8(10)9(12)13-2/h8H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDJFVBXPQZUPDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCCC1C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-acetylpiperidine-2-carboxylate typically involves the reaction of piperidine with acetic anhydride and methyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Step 1: Piperidine reacts with acetic anhydride to form 1-acetylpiperidine.

Step 2: 1-acetylpiperidine is then treated with methyl chloroformate to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale batch reactors where the reactants are mixed and heated under specific conditions. The reaction mixture is then purified using techniques such as distillation and crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: Methyl 1-acetylpiperidine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.

Major Products Formed:

Oxidation: N-oxide derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 1-acetylpiperidine-2-carboxylate serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural features allow it to participate in the development of drugs targeting neurological disorders and other conditions.

Case Study : A study demonstrated that derivatives of this compound showed promising activity against certain types of cancer cells, indicating potential therapeutic applications in oncology.

Organic Synthesis

In organic synthesis, this compound is utilized as a building block for more complex molecules. Its ability to undergo various chemical transformations makes it valuable for creating diverse chemical entities.

Table: Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl piperidine-2-carboxylate | Piperidine ring with carboxylate group | Simpler structure, primarily used in organic synthesis |

| Tert-butyl 4-acetylpiperidine-1-carboxylate | Tert-butyl group attached to piperidine ring | Enhanced lipophilicity, potential for drug delivery |

| Dimethyl piperidine-2,3-dicarboxylate | Two carboxylic acid groups | Increased polarity affecting solubility and reactivity |

Research indicates that this compound interacts with various biological targets, exhibiting potential effects on neurotransmitter systems and enzyme modulation.

Biological Targets :

- Modulation of methyl modifying enzymes has been studied for its implications in cancer treatment .

- Investigations into its role as a ligand for specific receptors suggest potential applications in neuropharmacology .

Industrial Applications

Beyond research, this compound is also utilized in industrial settings for the production of various chemical products. Its unique properties facilitate its use in synthesizing materials with specific functional characteristics.

Mechanism of Action

The mechanism of action of methyl 1-acetylpiperidine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between methyl 1-acetylpiperidine-2-carboxylate and related piperidine carboxylates or esters:

Key Observations:

Ester Group Influence: Methyl and ethyl esters (e.g., this compound vs. ethyl analog) exhibit differences in lipophilicity and metabolic stability. Ethyl esters are generally more lipophilic, which may affect their bioavailability in biological systems . Benzyl esters (e.g., benzyl 4-aminopiperidine-1-carboxylate) introduce aromaticity, enhancing UV detectability in analytical workflows .

Substituent Effects: The 1-acetyl group in this compound provides steric hindrance and electronic effects that influence reactivity in catalytic processes.

Natural vs. Synthetic Derivatives :

Analytical Characterization

This compound and its analogs are characterized using:

Biological Activity

Methyl 1-acetylpiperidine-2-carboxylate (MAPC) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of MAPC can be represented as follows:

This compound features a piperidine ring, which is known for its versatility in drug design and development. The presence of the acetyl and carboxylate groups contributes to its biological activity.

MAPC has been studied for its role in modulating various biological pathways. Notably, it has been identified as a potential indirect activator of AMP-activated protein kinase (AMPK), a crucial regulator of cellular energy homeostasis. Activation of AMPK has implications in cancer treatment, as it can inhibit tumor growth by restoring energy balance within cells .

Table 1: Biological Activities of this compound

Anticancer Activity

In vitro studies have demonstrated that MAPC exhibits significant anticancer activity across various cancer cell lines. For instance, a study indicated that MAPC led to a dose-dependent inhibition of cell proliferation in breast cancer cells, suggesting its potential as an anticancer agent .

Case Studies

- Breast Cancer Cell Lines : MAPC was tested on MDA-MB-453 cells, showing an EC50 value indicative of potent activity against these cells.

- Endocannabinoid System Modulation : MAPC's selectivity for MAGL was assessed through competitive binding assays, revealing that it effectively modulates the endocannabinoid signaling pathway, which is crucial for maintaining homeostasis in various physiological processes .

Safety and Toxicity

The safety profile of MAPC has been evaluated through various assays. Preliminary data suggest low toxicity levels at therapeutic doses; however, further studies are needed to fully elucidate its safety profile in vivo.

Future Directions

The promising biological activities of MAPC warrant further investigation into its mechanisms and potential therapeutic applications. Future research should focus on:

- In Vivo Studies : To assess the pharmacokinetics and long-term safety of MAPC.

- Combination Therapies : Exploring the synergistic effects of MAPC with other anticancer agents.

- Mechanistic Studies : Detailed investigations into the molecular pathways affected by AMPK activation.

Q & A

Basic: What are the recommended synthetic routes for methyl 1-acetylpiperidine-2-carboxylate, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, starting with piperidine derivatives and employing acetylation and esterification steps. Key factors include:

- Temperature control : Exothermic reactions (e.g., acetylation) require gradual reagent addition and cooling to avoid side products .

- Catalyst selection : Acidic or basic catalysts (e.g., H₂SO₄ or DMAP) influence reaction rates and regioselectivity .

- Purification : Column chromatography or recrystallization is critical for isolating high-purity products, with solvent polarity adjustments to optimize separation .

Yield optimization often requires iterative testing of solvent systems (e.g., dichloromethane for acylations) and inert atmospheres to prevent oxidation .

Basic: Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, acetyl group protons appear at δ 2.0–2.3 ppm, while ester carbonyls resonate near δ 170 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (e.g., C₉H₁₅NO₃) and fragmentation patterns to validate the piperidine backbone .

- Infrared (IR) Spectroscopy : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O) distinguish functional groups .

Cross-referencing these methods ensures structural accuracy, especially when differentiating regioisomers .

Advanced: How can researchers resolve contradictions in spectroscopic data when confirming the structure of this compound?

- Multi-technique validation : Combine 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals and assign ambiguous protons/carbons .

- Crystallography : Single-crystal X-ray diffraction provides definitive stereochemical evidence but requires high-purity samples .

- Reproducibility testing : Repeat synthesis and analysis under controlled conditions to rule out experimental artifacts, such as solvent impurities or degradation .

Statistical analysis (e.g., error margins in HRMS) quantifies uncertainty and identifies outliers .

Advanced: What experimental strategies can optimize the regioselectivity in reactions involving this compound?

- Steric and electronic modulation : Bulky acetyl groups may direct electrophilic attacks to less hindered positions. Computational modeling (DFT) predicts reactive sites .

- Catalytic systems : Transition-metal catalysts (e.g., Pd for cross-couplings) enhance selectivity in C–H functionalization .

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in nucleophilic substitutions, favoring specific regioisomers .

Mechanistic studies using kinetic isotope effects (KIEs) or trapping intermediates (e.g., TEMPO for radical pathways) clarify reaction pathways .

Safety: What safety protocols are recommended for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and purification .

- First aid : For skin contact, wash with soap/water for 15+ minutes. Eye exposure requires immediate flushing with saline .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid inhalation of dust/aerosols .

Toxicity data gaps necessitate treating the compound as a potential irritant until comprehensive studies are available .

Environmental Impact: How can the environmental fate of this compound be assessed in long-term ecological studies?

- Environmental partitioning : Measure logP (octanol-water partition coefficient) to predict bioaccumulation potential. Estimated logP ~1.2 suggests moderate hydrophilicity .

- Degradation studies : Conduct hydrolysis (pH 5–9) and photolysis (UV-Vis) tests to identify breakdown products. GC-MS tracks metabolite formation .

- Ecotoxicology : Use model organisms (e.g., Daphnia magna) for acute/chronic toxicity assays. LC₅₀ values guide risk assessments for aquatic ecosystems .

Long-term monitoring of soil and water systems detects persistence and transformation pathways under real-world conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.